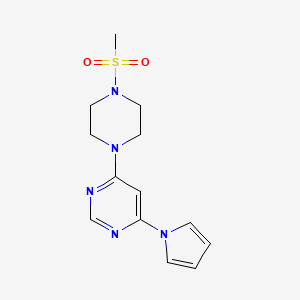
4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H17N5O2S and its molecular weight is 307.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with both a piperazine and a pyrrole moiety. Its structural features suggest potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The presence of the methylsulfonyl group in this compound suggests enhanced solubility and bioavailability, which are critical for anticancer efficacy. In vitro studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition may lead to increased acetylcholine levels.
- Urease : Inhibition may have implications in treating infections caused by urease-producing bacteria.
Table 1 summarizes the enzyme inhibition activities observed in related compounds:
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 5.2 | |
| Compound B | Urease | 3.7 | |
| Compound C | Other Enzyme | 8.1 |
Antibacterial Activity
Compounds with similar structural motifs have been evaluated for antibacterial properties. The sulfonamide group is known for its broad-spectrum antibacterial activity. Preliminary studies indicate that this compound could exhibit moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Staphylococcus aureus
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, which include the target compound. For instance:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that compounds with methylsulfonyl substitutions showed enhanced antibacterial properties compared to their counterparts without this group .
- In Silico Docking Studies : Computational studies have demonstrated favorable binding interactions of the compound with key biological targets, suggesting a mechanism of action that involves modulating enzyme activity and receptor binding .
- Pharmacological Evaluation : A comprehensive pharmacological evaluation revealed that the compound not only inhibited enzyme activity but also showed potential in modulating glucose levels, indicating its possible use in diabetes management .
Eigenschaften
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOOJEAHFUBAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














